6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid often begins with related benzofuranocarboxylic acids or their esters as starting materials. For instance, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a related benzofuranocarboxylic acid, showcasing the versatility of synthesis methods for such compounds (Krawiecka et al., 2012).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including those similar to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, is often confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography. For example, the structural characterization of various benzofuran derivatives was achieved through NMR, showcasing the utility of this method in determining the molecular structure of complex organic compounds (Krawiecka et al., 2012).
Chemical Reactions and Properties
Benzofuran derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, the synthesis of novel polycyclic heteroaromatic compounds from 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride demonstrates the reactivity of such compounds in forming complex structures (Patankar et al., 2008).
Scientific Research Applications
Benzofuran Derivatives Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Here are some applications of benzofuran derivatives:
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Anti-tumor Activity
- Application : Some substituted benzofurans have dramatic anticancer activities .
- Results : Compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
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Antioxidant Activity
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Anti-Hepatitis C Activity
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Matrix Metalloproteinase (MMP) Inhibitors
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Anti-Infective Properties
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Synthesis of Prodrugs
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Antimicrobial Agents
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Treatment of Chronic Diseases
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Treatment of Skin Diseases
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Preparation of N-Phenylbenzofuran-2-Carboxamide
Safety And Hazards
properties
IUPAC Name |
6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZSFNTQLCLJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346136 |
Source
|
Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
10410-29-4 |
Source
|
Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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